4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine
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Overview
Description
4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine typically involves the reaction of 3-methylisoxazole with piperidine under specific conditions. One common method involves the use of a base such as sodium bicarbonate (NaHCO₃) at ambient temperature to facilitate the reaction . Another approach employs a one-pot multicomponent reaction involving substituted aldehydes, hydroxylamine hydrochloride (NH₂OH·HCl), and ethyl acetoacetate using an organocatalyst like DABCO in an aqueous medium .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use KMnO₄ in an acidic medium, while reduction reactions may use NaBH₄ in an alcoholic medium. Substitution reactions often require the presence of a catalyst or a specific solvent to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound .
Scientific Research Applications
4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine can be compared with other similar compounds, such as:
3-Amino-5-methylisoxazole: This compound is used in the synthesis of various heterocyclic compounds and has potential antimicrobial and antioxidant activities.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds have been studied for their antifungal activities.
4-Iodo-3-methylisoxazol-5-yl)methanol: This compound is used as a standard in analytical chemistry and has applications in mass spectrometry and chromatography.
The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(3-methyl-1,2-oxazol-5-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-3-5-13(6-4-8)11(14)10-7-9(2)12-15-10/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEQQQKEQWPYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24812723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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